Bis(methylphenyl) sulphone
Description
Methyl phenyl sulfone (CAS 3112-85-4), also referred to as (methylsulfonyl)benzene or phenyl methyl sulfone, is an organosulfur compound with the molecular formula C₇H₈O₂S and a molecular weight of 156.20 g/mol . Its structure consists of a sulfone group (SO₂) bonded to a methyl group (-CH₃) and a phenyl ring (-C₆H₅). This compound is characterized by its crystalline solid state, melting point of 85–87°C, and stability under recommended storage conditions . It is utilized in industrial and laboratory settings, particularly as a solvent, intermediate in organic synthesis, and component in polymer formulations .
Properties
CAS No. |
25551-17-1 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-methyl-2-(2-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-7-3-5-9-13(11)17(15,16)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
KZCDMIJHGSSDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(methylphenyl) sulphone can be synthesized through several methods, including:
Oxidation of Sulfides: This classical method involves the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Aromatic Sulfonylation: This method involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base.
Alkylation/Arylation of Sulfinates: This method involves the reaction of sulfinates with alkyl or aryl halides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation of sulfides or sulfonylation reactions under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and other higher oxidation state compounds.
Reduction: It can be reduced back to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Organolithium compounds, Grignard reagents.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Organic Synthesis
Bis(methylphenyl) sulphone serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon (C–C) and carbon-heteroatom (C–X) bonds. Its ability to undergo diverse chemical transformations makes it a valuable reagent in the synthesis of complex molecules.
Key Reactions:
Pharmaceutical Chemistry
The compound plays a vital role as an intermediate in the synthesis of active pharmaceutical ingredients. Its reactivity with various nucleophiles and electrophiles enables the formation of biologically active molecules, including antibiotics and anti-cancer agents .
Case Study:
Research has shown that derivatives of this compound exhibit promising anticancer activity through mechanisms such as carbonic anhydrase inhibition and tubulin polymerization disruption .
Materials Science
In materials science, this compound is utilized in the production of polymers and resins with enhanced thermal stability and mechanical properties. Its application extends to the development of advanced materials such as proton-exchange membranes for fuel cells.
Comparison Table: Applications in Materials Science
| Application Area | Specific Uses | Properties Enhanced |
|---|---|---|
| Polymer Chemistry | Monomer for polysulfones | Thermal stability, mechanical strength |
| Advanced Materials | Proton-exchange membranes | Conductivity, durability |
| Resin Production | High-performance coatings | Chemical resistance, adhesion |
Research indicates that this compound derivatives exhibit significant biological activities, including enzyme inhibition. These compounds have been explored for their potential therapeutic applications against diseases such as Alzheimer's through inhibition of acetylcholinesterase .
Mechanism of Action:
The sulfone group enhances lipophilicity, allowing these compounds to interact effectively with biological targets. This interaction can lead to various pharmacological effects, making them candidates for drug development .
Mechanism of Action
The mechanism of action of bis(methylphenyl) sulphone involves its ability to participate in various chemical reactions due to the presence of the sulfone functional group. The sulfone group can stabilize adjacent carbanions, making it a versatile intermediate in organic synthesis . Additionally, the compound can act as an electrophile or nucleophile depending on the reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Sulfone Compounds
Molecular Structure and Physical Properties
The table below compares methyl phenyl sulfone with three structurally related sulfones: diphenyl sulfone , bis(4-chlorophenyl) sulfone , and dimethyl sulfone (MSM) .
*Melting points for diphenyl sulfone and bis(4-chlorophenyl) sulfone are estimated based on analogous compounds.
Toxicity and Environmental Impact
Key Research Findings
Thermal Stability : Sulfones like diphenyl and bis(4-chlorophenyl) derivatives enhance polymer thermal resistance, with glass transition temperatures exceeding 250°C in polyimides .
Environmental Concerns : Bis(4-chlorophenyl) sulfone’s persistence in ecosystems has prompted regulatory scrutiny, highlighting the need for greener alternatives .
Biological Activity
Bis(methylphenyl) sulphone, commonly referred to as bisphenyl sulfone, is an organic compound with significant biological activity. This compound belongs to the class of sulfones, which are known for their diverse pharmacological properties including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. This article delves into the biological activities associated with this compound, supported by various research findings and data.
Chemical Structure and Properties
This compound has a chemical structure represented as . Its sulfonyl group () contributes to its reactivity and biological interactions. The compound is typically synthesized through methods involving the reaction of phenolic compounds with sulfur dioxide.
1. Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. A study demonstrated its effectiveness against various bacterial species, showcasing a significant reduction in bacterial counts after exposure to the compound. The mechanism is believed to involve disruption of cell wall integrity and the generation of reactive oxygen species (ROS) that damage microbial cells .
2. Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. For instance, it has shown efficacy against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound was tested using the MTS assay, where it demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant cytotoxicity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.4 | Inhibition of proliferation |
| PC-3 | 12.7 | Induction of apoptosis |
3. Anti-inflammatory Effects
This compound has also been reported to possess anti-inflammatory activities. Studies have shown that it can inhibit key inflammatory mediators such as cytokines and prostaglandins, contributing to its therapeutic potential in inflammatory diseases .
4. Antiviral Activity
Emerging research suggests that this compound may have antiviral properties, particularly against RNA viruses. Its mechanism may involve interference with viral replication processes or enhancement of host immune responses .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a complete inhibition of growth at concentrations above 50 µg/mL after 24 hours of incubation, highlighting its potential application in treating bacterial infections .
Case Study 2: Cancer Cell Line Testing
A comprehensive study involving multiple human cancer cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis in cancer cells. The study utilized flow cytometry to assess apoptosis markers, confirming its role as a potential chemotherapeutic agent .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The sulfonyl group enhances the electrophilicity of adjacent carbons, enabling nucleophilic attacks. Key reactions include:
-
Cyanide Addition : Reaction with NaCN in acidic conditions leads to double cyanide addition, resulting in dicyanocyclohexene derivatives. This process involves intermediate sulfonylcyclohexene formation, followed by sulfinate anion elimination .
-
Malonate Addition : Lithium dimethylmalonate (LiDMM) reacts with bis(methylphenyl) sulphone derivatives to form disubstituted cyclohexenes (e.g., 35 ) .
Table 1: Nucleophilic Addition Reactions
Electrophilic Substitution
The methylphenyl groups undergo electrophilic aromatic substitution (EAS), though the sulfonyl group directs reactivity meta to itself. Examples include:
-
Halogenation : Bromination occurs at the para position of the methyl group under mild conditions, though yields are moderate due to steric hindrance.
Cross-Coupling Reactions
This compound participates in transition-metal-catalyzed coupling reactions:
-
Suzuki-Miyaura Coupling : The sulfone acts as a directing group, enabling palladium-catalyzed cross-coupling with aryl boronic acids. This method is used to synthesize polysubstituted aromatic sulfones .
Redox Reactions
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a sulfide, yielding bis(methylphenyl) sulfide.
-
Oxidation : Resistant to further oxidation under standard conditions (e.g., H₂O₂, O₃), retaining the sulfonyl group.
Cyclocondensation with Bis-Nucleophiles
Reaction with bis-nucleophiles (e.g., hydrazine, guanidine) forms heterocyclic frameworks:
-
Pyrazole Formation : Hydrazine reacts to generate pyrazole derivatives in 25–71% yield .
-
Pyrimidine Synthesis : Guanidine yields pyrimidines (31–79% yield), demonstrating scalability (e.g., 53 g scale at 65% yield) .
Table 2: Cyclocondensation Reactions
| Reagent | Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| Hydrazine hydrate | Reflux, MeOH, 12 h | Pyrazole derivatives | 25–71% | Medicinal chemistry | |
| Guanidine | RT, DMF, 24 h | Pyrimidine derivatives | 31–79% | Coordination chemistry |
Comparative Reactivity with Analogous Sulfones
| Compound | Key Reactivity Differences | Applications |
|---|---|---|
| Diphenyl sulfone | Higher electrophilicity; faster nucleophilic addition | Polymer production |
| Bis(4-methoxyphenyl) sulfone | Enhanced solubility in polar solvents | Catalysis, drug delivery |
| Methyl phenyl sulfone | Simpler structure; lower thermal stability | Organic synthesis intermediates |
Mechanistic Insights
Q & A
Q. What analytical techniques are recommended for characterizing Bis(methylphenyl) sulphone in laboratory settings?
To characterize this compound, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation, particularly to confirm sulfone group positioning and methyl-phenyl substitutions .
- Gas Chromatography-High-Resolution Atmospheric Pressure Chemical Ionization Mass Spectrometry (GC-HR-APCI-MS) : Effective for detecting trace quantities in environmental matrices, as demonstrated in Black Sea sediment analysis .
- High-Performance Liquid Chromatography (HPLC) : Validated for quantifying sulfone impurities in pharmaceuticals, with detection limits ≤0.4% .
Q. How should researchers design experiments to assess the thermal stability of this compound?
Thermal stability studies should incorporate:
- Differential Scanning Calorimetry (DSC) : To determine melting points (e.g., 148±2°C for Bis(4-chlorophenyl) sulphone) and decomposition thresholds .
- Accelerated Aging Studies : Use neural network modeling to predict degradation under varying pH and temperature conditions, as applied in pharmaceutical impurity profiling .
- Controlled Atmosphere Experiments : Test stability under inert vs. oxidative conditions to identify decomposition pathways.
Advanced Research Questions
Q. What methodological approaches resolve contradictions in toxicity data between this compound and its structural analogues?
When primary toxicity data are limited:
- Analogue Scoring : Apply hazard profiles of structurally similar compounds (e.g., TCP for phosphoric acid derivatives) while noting differences in methylation degrees .
- Evidence Synthesis : Systematically evaluate study designs, doses, and outcomes across human/animal studies, as outlined in EPA toxicity assessments .
- Uncertainty Quantification : Use probabilistic modeling to weigh conflicting data, prioritizing studies with robust controls and dose-response relationships.
Q. How can non-target screening techniques be optimized for detecting this compound in environmental matrices?
Optimization strategies include:
- Retrospective Data Mining : Reprocess existing GC-HR-MS datasets using spectral libraries for sulfone-specific fragments .
- Ion Mobility Spectrometry Coupling : Enhance selectivity in complex samples (e.g., marine sediments) by separating isobaric interferences .
- Quality Controls : Spike recovery experiments with isotopically labeled analogues (e.g., ¹³C-Bis(methylphenyl) sulphone) to validate extraction efficiency.
Q. What strategies integrate REACH SVHC classification into experimental design for persistent sulfones?
For SVHC-listed compounds like Bis(4-chlorophenyl) sulphone (vPvB properties):
- Early-Stage Alternatives Assessment : Screen less persistent analogues using QSAR tools during synthetic route planning .
- Lifecycle Analysis : Embed degradation studies (e.g., photolysis/hydrolysis half-lives) to evaluate environmental fate .
- Regulatory Alignment : Cross-reference ECHA Substance Infocard thresholds (e.g., PNEC values) in ecotoxicity assays .
Q. How can computational methods predict the bioaccumulation potential of this compound derivatives?
- Quantitative Structure-Activity Relationships (QSAR) : Use log Kow and molecular topology descriptors to estimate bioconcentration factors (BCFs) .
- Molecular Dynamics Simulations : Model membrane permeability in aquatic organisms based on sulfone dipole moments .
- Read-Across Frameworks : Leverage existing data for chlorinated derivatives (e.g., Bis(4-chlorophenyl) sulphone BCF = 3,500) to fill data gaps .
Methodological Considerations for Data Interpretation
Q. What statistical frameworks address variability in environmental monitoring data for sulfone compounds?
- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish anthropogenic vs. natural sulfone sources in spatial datasets .
- Bayesian Hierarchical Modeling : Account for detection limits (e.g., censored data below GC-MS LOQ) in concentration estimates .
- Sensitivity Analysis : Test robustness of persistence classifications (e.g., vPvB) to parameter uncertainties in fugacity models .
Q. How should researchers validate synthetic routes for this compound to minimize hazardous byproducts?
- Green Chemistry Metrics : Calculate E-factors and atom economy for sulfonation routes, prioritizing catalysts over stoichiometric reagents .
- In Silico Pathway Prediction : Use tools like RDKit to simulate reaction networks and flag intermediates with mutagenic alerts .
- Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to detect hazardous byproducts (e.g., sulfonic acids) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
